2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one
Description
Properties
IUPAC Name |
2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJSFUINFHYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening Strategy
The hydroxypropyl moiety is introduced via nucleophilic epoxide ring-opening, leveraging the reactivity of benzimidazole intermediates. In a representative procedure, 1-(4-piperidyl)-2-benzimidazolinone is refluxed with 1,2-epoxy-3-phenoxypropane in a 1:1 benzene-methanol solvent system (3 hours, 80°C). The epoxide undergoes regioselective attack at the less hindered carbon, yielding a secondary alcohol. Post-reaction, crystallization from 2-propanol/methanol affords the hydroxypropyl-benzimidazole-piperidine adduct in 84% yield.
Critical Parameters :
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Solvent Polarity : Methanol enhances nucleophilicity of the piperidine nitrogen.
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Temperature : Reflux conditions (80°C) optimize reaction kinetics without decomposition.
Reductive Amination Approach
The piperidylethan-1-one group is installed via reductive amination of a primary amine with a ketone. As detailed in patent US20030225106A1, a benzimidazole-bearing amine is condensed with ethyl acetoacetate in the presence of sodium cyanoborohydride (NaBHCN) under acidic conditions (pH 4–5, 25°C). The reaction proceeds via imine formation followed by reduction, achieving 88% yield after purification by column chromatography.
Optimization Insights :
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Catalyst : NaBHCN minimizes over-reduction compared to NaBH.
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pH Control : Acetic acid buffer stabilizes the imine intermediate.
Direct Acylation Technique
Acylation of the piperidine nitrogen is achieved using acetyl chloride in anhydrous dichloromethane (DCM). The benzimidazole-hydroxpropyl intermediate is treated with acetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C, followed by warming to room temperature. The crude product is isolated via aqueous workup and recrystallized from ethyl acetate (76% yield).
Challenges :
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Side Reactions : Competing O-acylation is mitigated by low-temperature addition.
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Purification : Silica gel chromatography removes unreacted acetyl chloride.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Epoxide Ring-Opening | 84–92 | 3–5 hours | High regioselectivity |
| Reductive Amination | 75–88 | 12–24 hours | Mild conditions |
| Direct Acylation | 68–76 | 2 hours | Rapid execution |
Efficiency Metrics :
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Epoxide Route : Superior yield but requires stringent temperature control.
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Reductive Amination : Longer duration but compatible with acid-sensitive substrates.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to enzymes and receptors, thereby inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Research Findings and Implications
- Hydrophilicity vs. Bioavailability: The hydroxypropyl group in the target compound may improve aqueous solubility compared to Impurity A or PF-05175157, but its larger size compared to cannabinoid analogs like CP 55,940 could limit blood-brain barrier penetration .
- However, the hydroxypropyl group could redirect selectivity toward GPCRs or ion channels .
Biological Activity
The compound 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one, a derivative of benzimidazole, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antibacterial properties. For instance, a series of substituted 2-(2-hydroxyphenyl)benzimidazoles were evaluated for their efficacy against periodontal pathogens such as Actinomyces viscosus and Bacteroides gingivalis. The results indicated that certain derivatives showed high antibacterial activity, suggesting potential for topical applications in treating gingivitis and periodontitis .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Actinomyces viscosus | 12.5 µg/mL |
| Bacteroides gingivalis | 10 µg/mL |
2. Anti-inflammatory Effects
Research indicates that compounds similar to this compound may modulate inflammatory responses. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophage cell lines treated with the compound exhibited reduced levels of TNF-α and IL-6 following stimulation with lipopolysaccharide (LPS). This reduction highlights the compound's potential as an anti-inflammatory agent.
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of benzimidazole derivatives have been explored in various cancer cell lines. The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line Tested | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in inflammation and apoptosis.
Q & A
Q. What are the established synthetic pathways for 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one?
A multi-step synthesis involving alkylation and condensation reactions is commonly employed. For example, benzimidazole derivatives are synthesized via alkylation with bromopropane, followed by N-alkylation using chloroethyl acetate and subsequent substitution with hydrazine hydrate. Condensation with aldehydes yields the final product. Purity is monitored via TLC and UV spectroscopy .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be applied to characterize this compound?
X-ray crystallography is critical for resolving the 3D structure of benzimidazole derivatives, as demonstrated in studies of analogous compounds like 2-(1H-benzimidazol-1-yl)-1-phenyl-ethanone . For NMR, deuterated solvents (e.g., DMSO-d6) and 2D correlation spectroscopy (COSY) help assign proton and carbon signals, especially for distinguishing hydroxypropyl and piperidyl moieties.
Q. What biological activities are associated with this compound?
Benzimidazole derivatives exhibit diverse bioactivities, including interactions with neurotransmitter pathways. For instance, copper complexes of benzimidazolyl derivatives catalyze dopamine oxidation to aminochrome, suggesting potential neurochemical research applications . Piperidine-containing analogs have shown affinity for receptors such as 5-HT and σ receptors in pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key variables include solvent choice (e.g., DMF for N-alkylation), temperature control (40–60°C for condensation steps), and catalyst selection (e.g., K2CO3 for deprotonation). Reaction monitoring via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) ensures intermediate purity .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or crystallographic discrepancies)?
- NMR: Use heteronuclear single-quantum coherence (HSQC) to correlate ambiguous proton signals with carbon environments.
- X-ray crystallography: Compare experimental data with computational models (e.g., density functional theory) to validate bond angles and torsional strain .
- Mass spectrometry: High-resolution ESI-MS can confirm molecular ion peaks and detect impurities .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Bioisosteric replacement: Substitute the hydroxypropyl group with other alkyl chains to assess hydrophobicity effects.
- Molecular docking: Use software like AutoDock Vina to predict binding affinities with targets such as dopamine receptors or enzymes .
- In vitro assays: Test analogs in cell-based models (e.g., HEK293 cells expressing recombinant receptors) to quantify potency and selectivity .
Q. How does the compound's stability vary under different storage conditions?
Stability studies should include:
Q. What role does the hydroxypropyl group play in catalytic or biochemical interactions?
The hydroxypropyl moiety may enhance solubility for aqueous-phase reactions (e.g., dopamine oxidation) or act as a hydrogen-bond donor in enzyme binding. Comparative studies with non-hydroxylated analogs can isolate its contribution to activity .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
